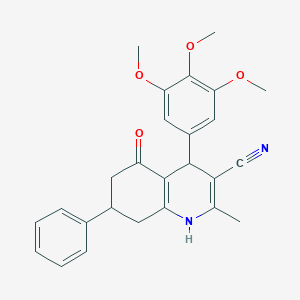![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a small molecule antagonist of the dopamine D3 receptor. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine acts as an antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a reduction of dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to have antipsychotic effects in animal models of schizophrenia. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, like all small molecule antagonists, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has limitations in terms of its specificity and potential off-target effects. Additionally, its effects may be influenced by factors such as dosing and route of administration.
Orientations Futures
There are several future directions for research on 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine. One area of research is the potential use of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosing and administration. Finally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine may be a useful tool for studying the dopamine D3 receptor and its role in various physiological and pathological conditions.
Méthodes De Synthèse
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can be synthesized via a multistep process starting with the reaction of 2-chloro-4,6-dimethylphenol with 1-bromobutane to form 4-(2-chloro-4,6-dimethylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine.
Applications De Recherche Scientifique
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia and may be a potential treatment for this disorder. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential neuroprotective effects in Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)